docosa-4,7,10,13,16,19-hexaenamidoacetic acid
Overview
Description
docosa-4,7,10,13,16,19-hexaenamidoacetic acid: is a bioactive compound derived from docosahexaenoic acid, an omega-3 fatty acid. This compound is known for its potential health benefits and is a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of docosa-4,7,10,13,16,19-hexaenamidoacetic acid typically involves the esterification of docosahexaenoic acid with glycine. This reaction is often catalyzed by immobilized lipase enzymes, which facilitate the selective alcoholysis of fatty acid ethyl esters originating from sources like tuna oil . The reaction conditions usually include a controlled temperature and pH to optimize the yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain the optimal conditions for the enzymatic reactions. The product is then purified using techniques such as chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions: docosa-4,7,10,13,16,19-hexaenamidoacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the specific reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the formation of saturated compounds.
Scientific Research Applications
docosa-4,7,10,13,16,19-hexaenamidoacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of omega-3 fatty acids in various chemical reactions.
Biology: The compound is studied for its role in cellular signaling and membrane fluidity.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: It is used in the formulation of dietary supplements and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of docosa-4,7,10,13,16,19-hexaenamidoacetic acid involves its interaction with cellular membranes and receptors. It is known to modulate the activity of various enzymes and receptors involved in inflammatory and neuroprotective pathways. The compound’s effects are mediated through its incorporation into cell membranes, where it influences membrane fluidity and signaling processes .
Comparison with Similar Compounds
Docosahexaenoic acid (DHA): The parent compound of docosa-4,7,10,13,16,19-hexaenamidoacetic acid, known for its role in brain health and anti-inflammatory properties.
Eicosapentaenoic acid (EPA): Another omega-3 fatty acid with similar health benefits but different structural properties.
Alpha-linolenic acid (ALA): A precursor to DHA and EPA, found in plant sources.
Properties
IUPAC Name |
2-(docosa-4,7,10,13,16,19-hexaenoylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(26)25-22-24(27)28/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-22H2,1H3,(H,25,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYWKSIFICEQGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693952 | |
Record name | N-Docosa-4,7,10,13,16,19-hexaenoylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132850-40-9 | |
Record name | N-Docosa-4,7,10,13,16,19-hexaenoylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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